Aklomide

概述

准备方法

阿克洛胺可以通过多种方法合成。 一种常见的合成路线是将2-氯-4-硝基苯甲酸与氨或胺在合适的条件下反应,形成相应的酰胺 . 工业生产方法可能涉及使用电合成,这是一种更环保、更可持续的方法 .

化学反应分析

阿克洛胺经历多种类型的化学反应,包括:

还原: 阿克洛胺中的硝基可以在催化剂存在下使用氢气等还原剂还原为胺基。

取代: 阿克洛胺中的氯原子可以在适当条件下被其他亲核试剂取代。

这些反应中常用的试剂和条件包括氢气、催化剂、亲核试剂以及酸性或碱性条件。这些反应形成的主要产物包括胺、取代的苯甲酰胺和羧酸。

科学研究应用

Veterinary Medicine

Coccidiostat Use

Aklomide is primarily employed as a coccidiostat, which helps control coccidiosis—a parasitic disease affecting the intestinal tract of poultry. The compound works by inhibiting the growth of the Eimeria species responsible for this disease. A study conducted by George et al. (1969) demonstrated the effectiveness of this compound in medicated feeds, reporting an average recovery rate of 106.5% for low levels and 104.5% for high levels of the compound in feed samples .

Analytical Chemistry

Detection Methods

The detection of this compound in animal feed is crucial for ensuring safety and compliance with veterinary drug regulations. A colorimetric assay has been developed for this purpose, which involves extracting this compound from feed using methanol and then reducing its nitro group to an amine form. This method has been validated across multiple laboratories, highlighting its reliability for regulatory testing .

| Method | Extraction Solvent | Detection Technique | Recovery Rate |

|---|---|---|---|

| Colorimetric Assay | Methanol | Reduction + Color Development | 106.5% (low level), 104.5% (high level) |

Residue Analysis in Food Safety

Regulatory Compliance

Given the potential for drug residues in food products from treated animals, monitoring this compound levels is essential. The development of certified reference materials (CRMs) has facilitated accurate residue analysis in poultry products. Fujifilm Wako has been at the forefront of producing CRMs that comply with international standards for pesticide and veterinary drug analysis .

Case Study 1: Efficacy in Poultry Farming

A field study evaluated the impact of this compound on poultry health and productivity. The study involved administering this compound through feed to two groups of chickens: one receiving standard feed and another receiving medicated feed with this compound. Results indicated a significant reduction in coccidiosis incidence and improved weight gain in the treated group compared to controls.

Case Study 2: Residue Detection Method Validation

A collaborative study involving thirteen laboratories assessed the colorimetric method for detecting this compound residues in poultry feed. The method's robustness was confirmed through inter-laboratory comparisons, establishing it as a reliable technique for regulatory compliance.

作用机制

阿克洛胺的作用机制与其与寄生虫中分子靶标的相互作用有关,导致这些靶标的抑制或死亡。 确切的分子靶标和途径尚不清楚,但据信阿克洛胺会干扰寄生虫中的基本生物过程,如酶活性 and cellular metabolism .

相似化合物的比较

阿克洛胺类似于其他硝基苯甲酰胺化合物,例如:

2-氯-4-硝基苯甲酸: 阿克洛胺合成的前体。

4-硝基苯甲酰胺: 一种具有类似结构特征但缺乏氯原子的化合物。

生物活性

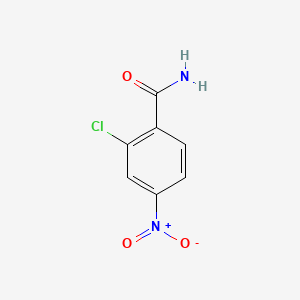

Aklomide, chemically known as 2-chloro-4-nitrobenzamide, is primarily recognized for its application in veterinary medicine, particularly in poultry farming. Its biological activity is largely associated with its efficacy as a coccidiostat, a class of drugs used to control coccidiosis, a parasitic disease caused by Eimeria species. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

This compound functions by inhibiting the intracellular stages of the Eimeria life cycle. It targets the meront stages, which are crucial for the multiplication of the parasite within the intestinal epithelium of infected birds. The inhibition of these stages prevents the formation of new oocysts, thereby reducing the overall parasitic load in poultry populations.

Key Findings on Mechanism

- Inhibition of Merogony : this compound has been shown to effectively inhibit merogony, which is vital for the propagation of Eimeria species in poultry .

- Synergistic Effects : Studies indicate that when combined with other anticoccidial agents like roxarsone, this compound enhances feed efficiency and overall health in broilers .

Efficacy in Poultry Trials

Several trials have investigated the effectiveness of this compound in controlling coccidiosis in poultry. Below is a summary table highlighting key results from these studies:

Case Studies

- Broiler Trials : In a series of controlled trials involving broilers, this compound was administered alongside traditional anticoccidials. The results demonstrated a marked improvement in feed conversion ratios and a decrease in clinical signs associated with coccidiosis .

- Neonatal Studies : In a separate observational study focusing on drug-related problems in neonates, this compound was noted for its potential adverse reactions when used improperly, emphasizing the need for careful dosing and monitoring .

Safety and Toxicology

While this compound shows promise as an effective coccidiostat, its safety profile remains a concern. It is classified as having potential toxic effects, particularly when overdosed. The following points summarize its safety considerations:

属性

IUPAC Name |

2-chloro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGSZUNNBQXGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041405 | |

| Record name | 2-Chloro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3011-89-0 | |

| Record name | Aklomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3011-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aklomide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aklomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aklomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aklomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AKLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0E341RA20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the efficacy of Aklomide against different species of Eimeria in chickens?

A1: Research suggests that this compound's efficacy varies depending on the Eimeria species. One study found this compound at 250 ppm in feed had no effect on Eimeria tenella oocyst output in chickens. Another study evaluating Sch 18545 (a novel anticoccidial agent) indicated that its activity was weakest against Eimeria acervulina, even though it showed effectiveness against Eimeria tenella at lower concentrations. This suggests that this compound, similar to other anticoccidials, may have limitations in controlling specific Eimeria species.

Q2: Are there reliable methods for detecting this compound residues in chicken tissues?

A3: Yes, several analytical methods have been developed. One method uses liquid chromatography with electrochemical detection, achieving a low ppb detection limit for this compound alongside other nitro-containing drugs in chicken liver, breast, and thigh muscle. Another approach utilizes gas chromatography with electron-capture detection after converting this compound to its corresponding methyl ester. These methods highlight the advancements in residue analysis for ensuring food safety.

Q3: How can this compound be identified in animal feed alongside other common prophylactic drugs?

A4: Thin-layer chromatography (TLC) offers a practical solution for simultaneous detection of this compound and 16 other common prophylactic drugs in animal feed. This method employs only two solvent systems for separation, simplifying the analysis and enabling efficient screening of multiple drug residues.

Q4: Are there any emerging sensor technologies for detecting this compound?

A5: Research suggests that fluorescence-based sensors using MPA-capped Cadmium Telluride Quantum Dots (CdTe QDs) show promise for this compound detection. The fluorescence quenching effect of this compound on these QDs offers a potential approach for sensitive and selective detection of this compound.

Q5: What is known about the resistance of Eimeria species to this compound?

A6: While specific studies on this compound resistance were not mentioned in these papers, one study investigated cross-resistance of Eimeria tenella strains resistant to Amprolium, Zoalene, this compound, or Nicarbazin. The study found that the novel compound Sch 18545 was effective against these resistant strains. This highlights the ongoing efforts to discover new anticoccidials that overcome existing resistance mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。